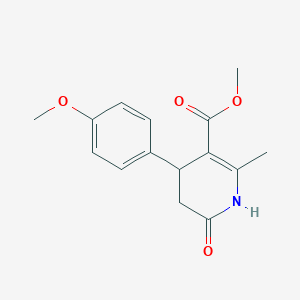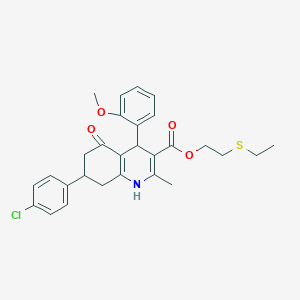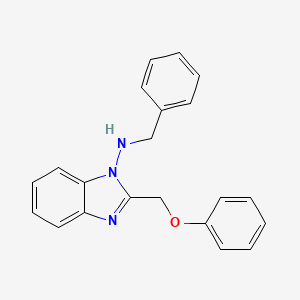![molecular formula C20H21NO3 B5236727 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5236727.png)
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one, also known as PB28, is a synthetic compound that belongs to the family of benzochromene derivatives. PB28 has been demonstrated to exhibit potent antitumor activity by selectively targeting the androgen receptor (AR) in prostate cancer cells.
Mecanismo De Acción
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one exerts its antitumor activity by binding to the ligand-binding domain of the AR, thereby preventing the binding of androgens to the receptor. This results in the inhibition of AR-mediated transcriptional activity, which is essential for the growth and survival of prostate cancer cells. This compound has been shown to exhibit greater potency and selectivity for the AR than other known antiandrogens.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in prostate cancer cells. It has also been demonstrated to inhibit the expression of genes that are involved in the regulation of cell proliferation, survival, and invasion. In addition, this compound has been shown to inhibit the growth of prostate tumors in animal models, without causing significant toxicity or side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has several advantages for lab experiments, including its potency and selectivity for the AR, its ability to induce apoptosis in prostate cancer cells, and its low toxicity. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one. One direction is to investigate its potential as a therapeutic agent for the treatment of advanced prostate cancer. Another direction is to explore its activity against other types of cancer, such as breast and ovarian cancer. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in research and clinical applications. Finally, the identification of biomarkers that predict the response to this compound treatment could improve its clinical efficacy and reduce the risk of toxicity.
Métodos De Síntesis
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one can be synthesized through a multistep process that involves the condensation of 4-hydroxycoumarin with piperidine, followed by the alkylation of the resulting product with 1-chloro-2-methylpropane. The final step involves the oxidation of the resulting product with potassium permanganate to obtain this compound.
Aplicaciones Científicas De Investigación
3-hydroxy-1-methyl-4-(1-piperidinylmethyl)-6H-benzo[c]chromen-6-one has been extensively studied for its antitumor activity in prostate cancer cells. It has been shown to selectively target the AR, a nuclear receptor that plays a critical role in the development and progression of prostate cancer. This compound has been demonstrated to inhibit the growth of prostate cancer cells in vitro and in vivo, and to induce apoptosis in these cells.
Propiedades
IUPAC Name |
3-hydroxy-1-methyl-4-(piperidin-1-ylmethyl)benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-13-11-17(22)16(12-21-9-5-2-6-10-21)19-18(13)14-7-3-4-8-15(14)20(23)24-19/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRNKFMSXXJIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-[(4-ethoxybenzoyl)amino]benzamide](/img/structure/B5236647.png)
![N,N'-[2,2-propanediylbis(2,6-dimethyl-4,1-phenylene)]diacetamide](/img/structure/B5236653.png)
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)

![N-{4-[({2-[(2,4-dichlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5236685.png)
![6-[(1,3-benzodioxol-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5236692.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5236696.png)

![1-(2-chloro-4,5-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5236699.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5236703.png)
![4,4'-[(3-chlorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5236704.png)

![1-[4-(3-methoxyphenoxy)butyl]-4-methylpiperidine](/img/structure/B5236719.png)
![3-chloro-N-cyclopentyl-4-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5236729.png)